molecular formula C10H21N3O4S B12411586 Azido-PEG4-Thiol

Azido-PEG4-Thiol

Cat. No.: B12411586
M. Wt: 279.36 g/mol
InChI Key: WXJHTWKPNRQSLU-UHFFFAOYSA-N
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Description

Azido-PEG4-Thiol is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based PROTAC linker used in the synthesis of PROTACs (proteolysis-targeting chimeras). This compound is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Preparation Methods

Azido-PEG4-Thiol can be synthesized through various synthetic routes. One common method involves the reaction of PEG4 with azido and thiol functional groups. The reaction conditions typically include the use of copper catalysts for the azide-alkyne cycloaddition reaction. The industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Azido-PEG4-Thiol undergoes several types of chemical reactions:

Common reagents used in these reactions include copper catalysts for CuAAC and DBCO or BCN groups for SPAAC. The major products formed from these reactions are triazole linkages, which are stable and useful in various applications .

Mechanism of Action

The mechanism of action of Azido-PEG4-Thiol involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Properties

Molecular Formula

C10H21N3O4S

Molecular Weight

279.36 g/mol

IUPAC Name

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethanethiol

InChI

InChI=1S/C10H21N3O4S/c11-13-12-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18/h18H,1-10H2

InChI Key

WXJHTWKPNRQSLU-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCS)N=[N+]=[N-]

Origin of Product

United States

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